
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester typically involves the reaction of a suitable precursor with trifluoromethanesulfonyl azide under metal-free conditions . This method allows for the incorporation of both CF3 and N3 groups, which are essential for the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the trifluoromethylsulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Applications De Recherche Scientifique
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of (1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester involves its interaction with molecular targets through its trifluoromethylsulfanyl group. This group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in acylation reactions.
N-(Trifluoromethylsulfinyl)phthalimide: Used in the synthesis of trifluoromethanesulfinate esters.
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid tert-butyl ester: A related compound with similar chemical properties.
Uniqueness
(1-Methyl-2-trifluoromethylsulfanyl-ethyl)-carbamic acid benzyl ester is unique due to its specific trifluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high chemical stability and reactivity.
Propriétés
Formule moléculaire |
C12H14F3NO2S |
|---|---|
Poids moléculaire |
293.31 g/mol |
Nom IUPAC |
benzyl N-[1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C12H14F3NO2S/c1-9(8-19-12(13,14)15)16-11(17)18-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) |
Clé InChI |
FCOKAVPKKDPGKU-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC(F)(F)F)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11758570.png)
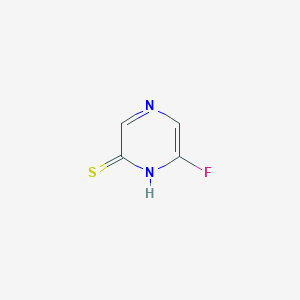
![6-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758578.png)
![Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride](/img/structure/B11758581.png)

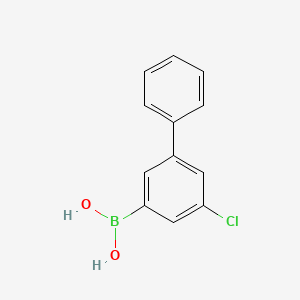
![tert-Butyl (S)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11758606.png)
![Methyl 4-{2-[1-(cyanomethyl)cyclobutyl]ethynyl}benzoate](/img/structure/B11758614.png)

![(2S)-2-cyclohexyl-2-[(methoxycarbonyl)amino]acetic acid](/img/structure/B11758633.png)
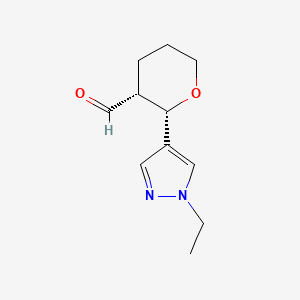
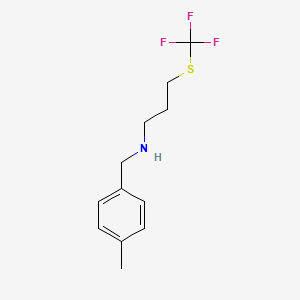
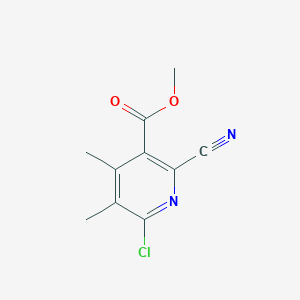
![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)
